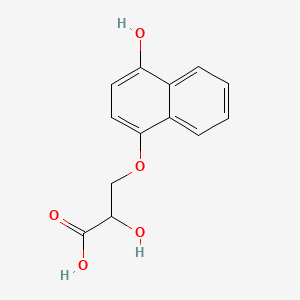
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid is a chemical compound that has garnered attention due to its role as a metabolite of propranolol, a beta-blocker used in the treatment of various cardiovascular conditions . This compound is characterized by its molecular formula C13H12O5 and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid typically involves the use of 4-methoxy-1-naphthol as a starting material . The synthetic route includes the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare naphthoxylactic acid derivatives, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient reagents and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid involves its formation as a metabolite of propranolol . The compound is produced through the metabolic processes in the liver, where propranolol undergoes hydroxylation and subsequent reactions . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoxylactic acid: A related compound with similar structural features.
4-Methoxy-1-naphthol: A precursor used in the synthesis of 2-Hydroxy-3-((4-hydroxynaphthalen-1-yl)oxy)propanoic acid.
Uniqueness
This compound is unique due to its specific role as a propranolol metabolite and its distinct structural properties . Its formation and metabolic pathways provide valuable insights into the pharmacokinetics of beta-blockers .
Propriétés
Numéro CAS |
96848-85-0 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H12O5/c14-10-5-6-12(18-7-11(15)13(16)17)9-4-2-1-3-8(9)10/h1-6,11,14-15H,7H2,(H,16,17) |
Clé InChI |
WXBHZMJBMCCBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OCC(C(=O)O)O)O |
Synonymes |
3-(4-hydroxy-1-naphthoxy)lactic acid 4-OH-NLA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















